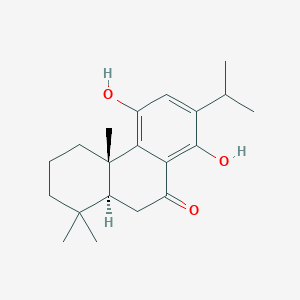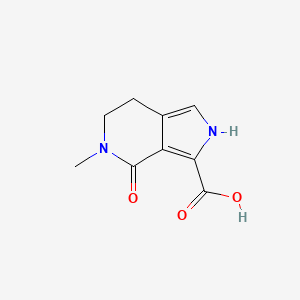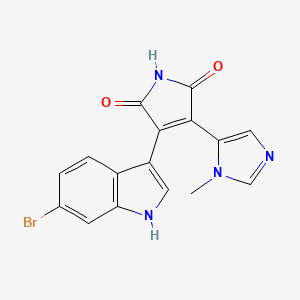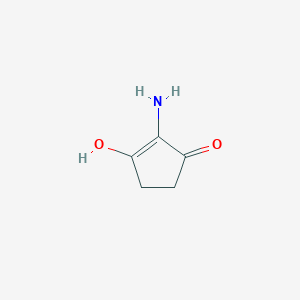![molecular formula C30H32N6 B1251892 Quinoxaline, 6-[[4-[2-[4-(1,1-dimethylethyl)phenyl]-1H-benzimidazol-7-yl]-1-piperazinyl]methyl]-](/img/structure/B1251892.png)
Quinoxaline, 6-[[4-[2-[4-(1,1-dimethylethyl)phenyl]-1H-benzimidazol-7-yl]-1-piperazinyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-207024 ist ein niedermolekulares Medikament, das von Wyeth Research entwickelt wurde. Es ist ein potenter und oral wirksamer Antagonist des Gonadotropin-Releasing-Hormon-Rezeptors (GnRHR). Diese Verbindung hat sich als vielversprechend für die Behandlung verschiedener Erkrankungen erwiesen, darunter Hirsutismus, Prostatakrebs und Uterusmyome .
Vorbereitungsmethoden
Die Synthese von WAY-207024 umfasst mehrere Schritte. Das Schlüsselzwischenprodukt ist 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)chinoxalin. Der Syntheseweg umfasst die folgenden Schritte :
Bildung des Benzimidazolrings: Dies beinhaltet die Reaktion von 4-tert-Butylphenylamin mit o-Phenylendiamin in Gegenwart eines geeigneten Oxidationsmittels.
Piperazin-Kupplung: Das Benzimidazol-Zwischenprodukt wird dann unter geeigneten Bedingungen mit Piperazin gekoppelt.
Chinoxalin-Bildung: Der letzte Schritt beinhaltet die Reaktion des Piperazin-Zwischenprodukts mit einem Chinoxalinderivat.
Industrielle Produktionsmethoden für WAY-207024 würden wahrscheinlich die Optimierung dieser Schritte umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Herstellung zu gewährleisten.
Chemische Reaktionsanalyse
WAY-207024 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Benzimidazol- oder Chinoxalinringe zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
WAY-207024 hat mehrere wissenschaftliche Forschungsanwendungen :
Chemie: Es wird als Werkzeugverbindung verwendet, um den Gonadotropin-Releasing-Hormon-Rezeptor und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.
Biologie: WAY-207024 wird in der Forschung verwendet, um die Mechanismen der Hormonregulation und ihre Auswirkungen auf die reproduktive Gesundheit zu verstehen.
Medizin: Diese Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Hirsutismus, Prostatakrebs und Uterusmyomen. Sie befindet sich derzeit in der präklinischen Entwicklung für diese Indikationen.
Industrie: WAY-207024 kann bei der Entwicklung neuer Medikamente verwendet werden, die auf den Gonadotropin-Releasing-Hormon-Rezeptor abzielen.
Wirkmechanismus
WAY-207024 übt seine Wirkung aus, indem es den Gonadotropin-Releasing-Hormon-Rezeptor (GnRHR) antagonisiert. Dieser Rezeptor ist an der Regulation der Reproduktionshormone beteiligt. Durch die Blockierung dieses Rezeptors kann WAY-207024 den Spiegel von luteinisierendem Hormon und follikelstimulierendem Hormon senken, die an der Regulation der reproduktiven Prozesse beteiligt sind .
Analyse Chemischer Reaktionen
WAY-207024 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the benzimidazole or quinoxaline rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
WAY-207024 has several scientific research applications :
Chemistry: It is used as a tool compound to study the gonadotropin-releasing hormone receptor and its role in various biological processes.
Biology: WAY-207024 is used in research to understand the mechanisms of hormone regulation and its impact on reproductive health.
Medicine: This compound has potential therapeutic applications in the treatment of hirsutism, prostatic cancer, and uterine fibroids. It is currently in preclinical development for these indications.
Industry: WAY-207024 can be used in the development of new drugs targeting the gonadotropin-releasing hormone receptor.
Wirkmechanismus
WAY-207024 exerts its effects by antagonizing the gonadotropin-releasing hormone receptor (GnRHR). This receptor is involved in the regulation of reproductive hormones. By blocking this receptor, WAY-207024 can reduce the levels of luteinizing hormone and follicle-stimulating hormone, which are involved in the regulation of reproductive processes .
Vergleich Mit ähnlichen Verbindungen
WAY-207024 ist in seiner Struktur und seinem Wirkmechanismus einzigartig im Vergleich zu anderen GnRHR-Antagonisten. Zu ähnlichen Verbindungen gehören:
Cetrorelix: Ein weiterer GnRHR-Antagonist, der zur Behandlung hormonabhängiger Krebserkrankungen und reproduktiver Störungen eingesetzt wird.
Ganirelix: Ein GnRHR-Antagonist, der zur Kontrolle der ovariellen Überstimulation bei Frauen eingesetzt wird, die sich einer Fruchtbarkeitsbehandlung unterziehen.
Degarelix: Ein GnRHR-Antagonist, der zur Behandlung von fortgeschrittenem Prostatakrebs eingesetzt wird.
WAY-207024 unterscheidet sich von diesen Verbindungen in seiner spezifischen chemischen Struktur, was Vorteile in Bezug auf Potenz, Selektivität und orale Bioverfügbarkeit bieten kann .
Eigenschaften
Molekularformel |
C30H32N6 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline |
InChI |
InChI=1S/C30H32N6/c1-30(2,3)23-10-8-22(9-11-23)29-33-25-5-4-6-27(28(25)34-29)36-17-15-35(16-18-36)20-21-7-12-24-26(19-21)32-14-13-31-24/h4-14,19H,15-18,20H2,1-3H3,(H,33,34) |
InChI-Schlüssel |
AVEVJMZJJJDOCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5 |
Synonyme |
6-((4-(2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl)piperazin-1-yl)methyl)quinoxaline WAY 207024 WAY-207024 WAY207024 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,4E)-2,4,6-Octatrienoic acid [(5R)-1,3,5,5aalpha,6,7,8,9,9a,9balpha-decahydro-9balpha-hydroxy-6,6,9abeta-trimethyl-1-oxonaphtho[1,2-c]furan]-5beta-yl ester](/img/structure/B1251812.png)
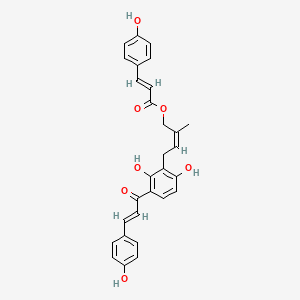
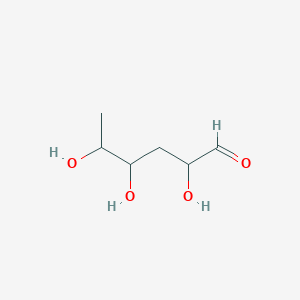


![10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1251819.png)
